molecular formula C8H17NO B1433783 4-Methoxy-3,3-dimethylpiperidine CAS No. 1421254-87-6

4-Methoxy-3,3-dimethylpiperidine

Cat. No.: B1433783
CAS No.: 1421254-87-6
M. Wt: 143.23 g/mol
InChI Key: AIPZCOSIRHBIBO-UHFFFAOYSA-N
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Description

4-Methoxy-3,3-dimethylpiperidine is a chemical compound belonging to the piperidine class, characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its structural features, which include a methoxy group at the fourth position and two methyl groups at the third position. Piperidine derivatives are widely recognized for their significance in medicinal chemistry and pharmaceutical applications .

Biochemical Analysis

Biochemical Properties

4-Methoxy-3,3-dimethylpiperidine plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, potentially influencing the activity of these enzymes. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, thereby inhibiting or activating its function. For example, this compound may act as an inhibitor for certain enzymes, preventing them from catalyzing their respective reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may alter the expression of specific genes involved in metabolic processes, leading to changes in the overall metabolic activity of the cell. Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules, thereby affecting cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound may result in adaptive cellular responses, such as changes in gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound may result in toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites. For instance, this compound may inhibit the activity of enzymes involved in the breakdown of certain metabolites, resulting in their accumulation within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution. Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its effects. The localization and accumulation of the compound can influence its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound can also affect its interactions with other biomolecules, thereby modulating its overall activity.

Preparation Methods

The synthesis of 4-Methoxy-3,3-dimethylpiperidine can be achieved through various synthetic routes. One common method involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts. This process typically combines multiple reactions in one step, including the removal of metalation groups, dehydroxylation, and pyridine reduction . Industrial production methods often employ similar catalytic hydrogenation techniques to ensure high yield and purity.

Chemical Reactions Analysis

4-Methoxy-3,3-dimethylpiperidine undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones, while reduction can produce fully saturated piperidine derivatives.

Scientific Research Applications

4-Methoxy-3,3-dimethylpiperidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methoxy-3,3-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neurological functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Methoxy-3,3-dimethylpiperidine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-methoxy-3,3-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2)6-9-5-4-7(8)10-3/h7,9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPZCOSIRHBIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCC1OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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